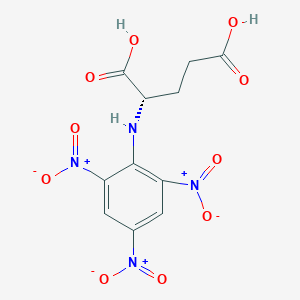
2,4,6-Trinitrophenylglutamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trinitrophenylglutamic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H10N4O10 and its molecular weight is 358.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Trinitrobenzenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Energetic Materials
High-Energy Density Explosives
TNPG has been studied as a potential high-energy density material (HEDM). Its structure allows for significant energy release upon detonation, making it a candidate for military and industrial applications. Research has shown that compounds like TNPG can be synthesized to possess desirable properties such as high density and thermal stability. For instance, studies have indicated that modifications to the TNPG structure can lead to materials that exhibit enhanced performance compared to traditional explosives like TNT .
Thermochemical Properties
The thermochemical characteristics of TNPG have been analyzed to understand its detonation performance better. It has been found to possess favorable shock sensitivity and detonation pressure, making it suitable for applications where controlled explosive reactions are necessary. Comparisons with other explosives indicate that TNPG can be engineered to improve stability and reduce sensitivity to accidental detonations .
Pharmacological Applications
Potential Neuropharmacological Effects
Emerging research suggests that TNPG may have neuropharmacological applications due to its glutamic acid component. Glutamic acid is a key neurotransmitter in the brain, and derivatives of TNPG might influence neurological pathways. Studies focusing on the interaction of TNPG with glutamate receptors could pave the way for new treatments for neurological disorders .
Drug Development
The synthesis of TNPG analogs is being explored in drug development. The compound's ability to modify receptor activity could lead to novel therapeutic agents targeting specific neurological conditions. Ongoing research aims to elucidate the mechanisms through which TNPG interacts with biological systems .
Environmental Studies
Detection of Pollutants
Due to its chemical structure, TNPG can potentially be used as a reagent in environmental chemistry for detecting nitroaromatic compounds, which are common pollutants. Its reactivity may allow for the development of sensitive detection methods for environmental monitoring .
Biodegradation Studies
Research into the biodegradation of nitroaromatic compounds like TNPG is crucial for understanding their environmental impact. Studies are being conducted to evaluate how microorganisms interact with TNPG and its derivatives, which is essential for assessing their long-term effects on ecosystems .
Summary Table of Applications
Propriétés
Numéro CAS |
1049-19-0 |
|---|---|
Formule moléculaire |
C11H10N4O10 |
Poids moléculaire |
358.22 g/mol |
Nom IUPAC |
(2S)-2-(2,4,6-trinitroanilino)pentanedioic acid |
InChI |
InChI=1S/C11H10N4O10/c16-9(17)2-1-6(11(18)19)12-10-7(14(22)23)3-5(13(20)21)4-8(10)15(24)25/h3-4,6,12H,1-2H2,(H,16,17)(H,18,19)/t6-/m0/s1 |
Clé InChI |
HKLNGIOGRQNJQZ-LURJTMIESA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC(CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES isomérique |
C1=C(C=C(C(=C1[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])NC(CCC(=O)O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
1049-19-0 |
Synonymes |
2,4,6-TNP-glutamic acid 2,4,6-trinitrophenylglutamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















